molecular formula C10H11ClO2 B12114049 3-(3-Chloro-2-methylphenyl)propanoic acid

3-(3-Chloro-2-methylphenyl)propanoic acid

Cat. No.: B12114049
M. Wt: 198.64 g/mol
InChI Key: OPZLYNMAUSNXDD-UHFFFAOYSA-N
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Description

Contextualization within Arylpropanoic Acid Derivative Chemistry

Arylpropanoic acid derivatives represent a significant class of organic compounds, perhaps most famously exemplified by the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952). bldpharm.com These molecules typically feature a propanoic acid group attached to an aromatic ring system. The biological activity of these compounds is often linked to their ability to inhibit cyclooxygenase (COX) enzymes. bldpharm.com The specific nature and position of substituents on the aryl ring can dramatically influence the potency, selectivity, and pharmacokinetic properties of these derivatives. Research in this area is extensive, with a continuous drive to synthesize new analogues with improved therapeutic profiles. bldpharm.comchemicalbook.com

Historical Perspective of Related Organochlorine and Methylphenyl Compounds in Academic Research

The study of organochlorine compounds has a long and complex history. Initially, compounds like dichlorodiphenyltrichloroethane (DDT) were celebrated for their potent insecticidal properties, playing a crucial role in agriculture and disease control from the 1940s. chemeo.comnist.gov However, their environmental persistence and bioaccumulation led to widespread bans and a shift in research focus towards understanding their long-term ecological and health impacts. chemeo.comnist.gov In modern research, the chlorine atom is often strategically incorporated into molecules to modulate their chemical and biological properties, including their metabolic stability and binding affinity to biological targets. chemsynthesis.com

Methylphenyl compounds, on the other hand, have been fundamental building blocks in organic synthesis for over a century. Toluene (methylbenzene) and its derivatives are key starting materials for a vast array of chemicals, from explosives to pharmaceuticals. The methyl group, while seemingly simple, can influence the electronic and steric properties of a molecule, affecting its reactivity and interactions with other molecules. For instance, the position of the methyl group on an aromatic ring can direct the course of electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com The synthesis of specific isomers of methylphenyl compounds, such as 3-chloro-2-methylaniline, has been a subject of interest for creating specialized chemical intermediates. google.com

Rationale for Dedicated Academic Investigation of 3-(3-Chloro-2-methylphenyl)propanoic Acid

The specific substitution pattern of 3-(3-chloro-2-methylphenyl)propanoic acid, with a chloro group at the meta-position and a methyl group at the ortho-position relative to the propanoic acid side chain, presents a unique case for academic study. This arrangement of substituents is not as commonly explored as others, providing a compelling reason for its investigation.

The rationale for its dedicated study can be broken down into the following points:

Steric and Electronic Effects: The presence of an ortho-methyl group can impose significant steric hindrance, potentially influencing the conformation of the propanoic acid side chain and its interaction with biological targets or catalysts. The meta-chloro group, being electron-withdrawing, will alter the electron density of the aromatic ring, which can affect its reactivity and the acidity of the carboxylic acid group. rsc.orgnih.gov

Probing Structure-Activity Relationships: By synthesizing and studying this specific isomer, researchers can gain a deeper understanding of the structure-activity relationships (SAR) within the arylpropanoic acid class. Comparing its properties to other isomers can help to deconvolute the individual contributions of steric and electronic effects of substituents at different positions.

Intermediate for Novel Syntheses: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—the carboxylic acid, the aromatic ring, and the potential for benzylic functionalization of the methyl group—makes it a versatile scaffold for building novel chemical entities with potential applications in medicinal chemistry or materials science. For instance, related 3-chloro-2-vinylphenylsulfonates are known intermediates in the synthesis of agrochemicals. google.com

Overview of Emerging Research Avenues and Future Directions for 3-(3-Chloro-2-methylphenyl)propanoic Acid

While specific research dedicated solely to 3-(3-chloro-2-methylphenyl)propanoic acid is not yet abundant in publicly available literature, its structural motifs suggest several promising avenues for future investigation:

Medicinal Chemistry: A primary area of future research would be the exploration of its potential biological activities. Given its classification as an arylpropanoic acid, it would be a logical candidate for screening against COX enzymes and other targets relevant to inflammation and pain. Furthermore, its unique substitution pattern could lead to novel interactions with other biological receptors, warranting broader pharmacological screening.

Asymmetric Synthesis and Chiral Studies: The propanoic acid moiety in many biologically active arylpropanoic acids contains a chiral center at the alpha-position. Future work could involve the asymmetric synthesis of the enantiomers of derivatives of 3-(3-chloro-2-methylphenyl)propanoic acid and the evaluation of their individual biological activities. Chiral separation and analysis would be a critical component of such studies. wikipedia.org

Materials Science: Arylpropanoic acids and their derivatives can sometimes be used as building blocks for polymers or liquid crystals. The specific steric and electronic properties conferred by the 3-chloro and 2-methyl substituents could be exploited to create new materials with tailored properties.

Mechanistic Organic Chemistry: The compound could serve as a model system for studying the influence of combined ortho- and meta-substituents on reaction mechanisms, such as electrophilic aromatic substitution or reactions involving the propanoic acid side chain.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

OPZLYNMAUSNXDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)CCC(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 3 Chloro 2 Methylphenyl Propanoic Acid

Retrosynthetic Analysis and Key Disconnections for 3-(3-Chloro-2-methylphenyl)propanoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-(3-chloro-2-methylphenyl)propanoic acid, the primary disconnection points are the carbon-carbon bonds of the propanoic acid side chain and the bond connecting the side chain to the aromatic ring.

A logical retrosynthetic approach would involve disconnecting the C2-C3 bond of the propanoic acid moiety, suggesting a precursor like a (3-chloro-2-methylphenyl)acetic acid derivative that can be extended by one carbon. Another key disconnection is the bond between the aromatic ring and the propanoic acid side chain. This suggests a strategy starting with a substituted benzene (B151609) derivative, such as 3-chloro-2-methyltoluene, and a three-carbon building block. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Established Organic Synthesis Approaches to Phenylpropanoic Acid Scaffolds

The synthesis of phenylpropanoic acids is a well-established field in organic chemistry, with several classical methods applicable to the construction of the 3-(3-chloro-2-methylphenyl)propanoic acid scaffold.

Carbon-Carbon Bond Formation Strategies

The formation of the crucial carbon-carbon bond between the aromatic ring and the propanoic acid side chain can be achieved through various established methods.

Grignard Reactions: A common approach involves the reaction of a Grignard reagent, prepared from a halogenated aromatic compound, with a suitable three-carbon electrophile. For instance, (3-chloro-2-methylphenyl)magnesium bromide could react with an epoxide like epichlorohydrin, followed by subsequent oxidation to yield the desired carboxylic acid.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds offer another powerful tool for C-C bond formation. The corresponding (3-chloro-2-methylphenyl)lithium could be generated and reacted with a three-carbon synthon.

Carbonylation: Carbonylation reactions introduce a carbonyl group into an organic molecule. While some methods involve high pressures and specialized catalysts, they offer a direct route to carboxylic acids. google.com For example, a (3-chloro-2-methylbenzyl) halide could potentially undergo carbonylation to introduce the carboxylic acid moiety.

Acylation and Condensation Reactions for Propanoic Acid Moiety Construction

These methods focus on building the propanoic acid side chain onto a pre-existing substituted benzene ring.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce an acyl group onto the aromatic ring. google.com For example, 3-chloro-2-methyltoluene could be acylated with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone would then need to be reduced to the corresponding alkane and subsequently oxidized at the terminal methyl group of the propyl chain to afford the carboxylic acid.

Condensation Reactions: Reactions like the Knoevenagel or Perkin condensation can be employed to form an α,β-unsaturated acid, which can then be reduced to the saturated propanoic acid. For instance, 3-chloro-2-methylbenzaldehyde (B1590165) could be condensed with malonic acid or acetic anhydride, followed by hydrogenation of the resulting cinnamic acid derivative. wikipedia.org

Substitution Reactions on Halogenated Aromatic Precursors

This strategy involves modifying a pre-existing halogenated aromatic compound.

Nucleophilic Substitution: A suitable starting material would be a (3-chloro-2-methylphenyl)methyl halide. This could undergo nucleophilic substitution with a cyanide salt to form the corresponding nitrile. youtube.com Subsequent hydrolysis of the nitrile group would then yield the desired carboxylic acid. google.com This two-step process of cyanation followed by hydrolysis is a common method for extending a carbon chain by one atom. youtube.comquora.com

Advanced Catalytic Methods for the Synthesis of 3-(3-Chloro-2-methylphenyl)propanoic Acid

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl Linkages

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organic halide. chemistry.coach A potential route would involve the coupling of a (3-chloro-2-methylphenyl)boronic acid with a suitable three-carbon alkyl halide or a derivative. Recent advancements have enabled the use of secondary alkyl halides in these couplings. scilit.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. chemistry.coach 3-Chloro-2-methyliodobenzene could be coupled with an acrylate (B77674) ester, followed by hydrogenation of the double bond to yield the propanoate ester, which can then be hydrolyzed to the carboxylic acid.

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. elsevierpure.com They have shown promise in coupling alkyl halides, including secondary ones, with various organometallic reagents. bohrium.com A nickel-catalyzed coupling of a (3-chloro-2-methylphenyl) derivative with a three-carbon nucleophile represents a viable synthetic strategy.

Chemo- and Regioselective Functionalization of Phenyl Ring

The synthesis of the core 3-chloro-2-methylphenyl structure, a key component of 3-(3-Chloro-2-methylphenyl)propanoic acid, requires precise control over the placement of substituents on the phenyl ring. This is achieved through chemo- and regioselective functionalization reactions. Starting from a simpler precursor like 2-methylaniline, a diazotization reaction can be performed, followed by a Sandmeyer reaction to introduce the chloro group. The directing effects of the existing methyl and chloro substituents then govern the position of any subsequent functionalization needed to build the propanoic acid side chain. For instance, in a process to prepare 3-chloro-2-methyl thiobenzoxide from 3-chloro-2-methylaniline, the aniline (B41778) is first converted to a diazonium salt. google.com This diazonium salt intermediate is crucial for selectively introducing other functionalities at that specific position.

Another key strategy involves the direct functionalization of a pre-existing substituted phenyl ring, such as 3-chloro-2-methylphenol. The hydroxyl group can be used to direct further substitutions or can be converted into other functional groups. For example, it can be transformed into a trichloroacetate (B1195264) to facilitate subsequent reactions. google.com The regioselectivity of these reactions is paramount, ensuring that the incoming groups are added at the desired positions relative to the existing chloro and methyl groups.

Below is a table summarizing potential regioselective functionalization strategies for precursors to 3-(3-Chloro-2-methylphenyl)propanoic acid.

Starting Material Reaction Reagents Target Position Key Outcome
2-MethylanilineDiazotization/Sandmeyer1. NaNO₂, HCl2. CuClC3Introduction of the chloro group ortho to the methyl group.
3-ChlorotolueneFriedel-Crafts AcylationAcyl chloride, AlCl₃C6Introduction of an acyl group for side-chain construction.
2-Methyl-3-chlorophenolEsterificationTrichloroacetyl chloride, PyridinePhenolic OxygenProtection/activation of the hydroxyl group for further modification. google.com
3-Chloro-1-tosylpyrroleDeprotonation/Formylationn-BuLi, DMFC2A method for regioselective formylation of a heterocyclic analog. researchgate.net

Stereoselective Synthesis of Chiral 3-(3-Chloro-2-methylphenyl)propanoic Acid Derivatives

Creating chiral derivatives of 3-(3-Chloro-2-methylphenyl)propanoic acid, where the stereochemistry at the chiral center is controlled, is crucial for applications where a specific enantiomer is required. This is achieved through asymmetric synthesis methodologies.

Asymmetric Hydrogenation and Reduction Methodologies

Asymmetric hydrogenation is a powerful technique for establishing a chiral center. This typically involves the reduction of a prochiral precursor, such as a corresponding 3-(3-chloro-2-methylphenyl)propenoic acid, using a chiral catalyst. These catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral ligands, create a chiral environment that directs the addition of hydrogen from one face of the double bond, leading to a preponderance of one enantiomer. Catalytic hydrogenation is noted for its high atom economy, as all atoms of the hydrogen molecule are incorporated into the product. jocpr.com

The table below presents examples of catalyst systems used in asymmetric hydrogenation for similar transformations.

Catalyst Type Chiral Ligand Example Substrate Type Typical Enantiomeric Excess (ee)
Rhodium-basedChiral Diphosphines (e.g., BINAP)α,β-Unsaturated Carboxylic Acids>95%
Ruthenium-basedRu-BINAP complexesα,β-Unsaturated Esters>98%
Iridium-basedChiral P,N-ligandsUnfunctionalized Alkenes>90%

Chiral Auxiliary and Organocatalysis Approaches

Chiral auxiliaries are optically active compounds that are temporarily attached to a substrate to direct a stereoselective reaction. numberanalytics.comyoutube.com For the synthesis of chiral 3-(3-Chloro-2-methylphenyl)propanoic acid, a prochiral precursor could be coupled to a chiral auxiliary, such as one derived from an amino acid. numberanalytics.comtcichemicals.com Subsequent reactions, like an alkylation or a conjugate addition to form the propanoic acid side chain, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. primescholars.com Evans' oxazolidinone auxiliaries are well-known examples used in asymmetric alkylations and aldol (B89426) reactions. researchgate.netslideshare.net

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. umb.edu For synthesizing chiral 3-arylpropanoic acids, a conjugate addition of a nucleophile to a 3-(3-chloro-2-methylphenyl)propenoate ester could be catalyzed by a chiral organocatalyst, such as a derivative of the amino acid proline or a chiral phosphoric acid. elsevierpure.comrsc.org These catalysts operate by forming transient chiral intermediates (e.g., iminium or enamine ions) that guide the stereochemical outcome of the reaction. airo.co.in

Approach Example Mechanism Key Advantage
Chiral Auxiliary Evans OxazolidinoneThe auxiliary is covalently bonded to the substrate, sterically blocking one face of the molecule during the reaction. researchgate.netHigh diastereoselectivity and predictability. The auxiliary is often recoverable. primescholars.com
Organocatalysis Chiral Phosphoric AcidThe catalyst activates the substrate through hydrogen bonding or Brønsted acid catalysis, creating a chiral environment for the reaction. elsevierpure.comAvoids the use of potentially toxic metals and is often performed under mild conditions. umb.edu
Organocatalysis Proline DerivativeThe catalyst forms a chiral enamine or iminium ion intermediate with the substrate, directing the approach of the reactant.Readily available catalysts derived from natural amino acids.

Green Chemistry Principles in the Synthesis of 3-(3-Chloro-2-methylphenyl)propanoic Acid

Applying green chemistry principles to the synthesis of 3-(3-Chloro-2-methylphenyl)propanoic acid aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. mdpi.comjddhs.com

Solvent-Free and Aqueous Medium Reaction Development

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives or to eliminate them entirely.

Solvent-free reactions , or solid-state reactions, can be achieved by grinding reactants together (mechanochemistry) or by heating them in the absence of a solvent. encyclopedia.pubresearchgate.net These methods can lead to shorter reaction times, higher yields, and simplified purification processes. For example, an efficient method for synthesizing methylene (B1212753) diesters involves the direct reaction of aromatic carboxylates with dihaloalkanes under solvent-free conditions. nih.gov

Aqueous medium reactions utilize water as a solvent, which is non-toxic, non-flammable, and inexpensive. While organic compounds often have low solubility in water, techniques like using surfactants to create micelles can facilitate reactions in aqueous environments. nih.gov The Knorr quinoline (B57606) synthesis, for instance, can be performed in acidic aqueous media. nih.gov

Methodology Conditions Advantages Challenges
Solvent-Free (Mechanochemistry) Grinding reactants at room temperature. encyclopedia.pubReduced waste, energy efficiency, high productivity. nih.govLimited to certain reaction types; heat management can be an issue.
Solvent-Free (Microwave) Microwave irradiation without solvent. encyclopedia.pubRapid heating, increased reaction rates, higher yields. encyclopedia.pubRequires polar reactants to absorb microwave energy effectively. mdpi.com
Aqueous Medium Reaction in water, possibly with a phase-transfer catalyst or surfactant.Environmentally benign, safe, and low cost. jddhs.comPoor solubility of many organic reactants; potential for hydrolysis side reactions.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition reactions (e.g., hydrogenation, Diels-Alder), are inherently less wasteful than those with low atom economy, like substitution or elimination reactions, which generate stoichiometric byproducts. primescholars.comnih.gov

For example, a synthetic route to 3-(3-Chloro-2-methylphenyl)propanoic acid that involves a Wittig reaction would have a lower atom economy due to the generation of a phosphine (B1218219) oxide byproduct. In contrast, a route based on a Heck coupling followed by hydrogenation would be more atom-economical. Designing a synthetic pathway that maximizes the use of catalytic reactions and addition reactions is a key principle of green chemistry. nih.gov

The table below compares the atom economy of common reaction types that could be used in the synthesis.

Reaction Type General Transformation Byproducts Atom Economy
Addition (Hydrogenation) Alkene + H₂ → AlkaneNone100% jocpr.com
Addition (Diels-Alder) Diene + Dienophile → CycloadductNone100% nih.gov
Substitution (Wittig) Aldehyde + Ylide → AlkeneTriphenylphosphine oxideLow
Elimination Alkyl Halide → AlkeneH-X, SaltsLow primescholars.com

By prioritizing chemo- and regioselective control, employing advanced stereoselective methods, and integrating green chemistry principles, the synthesis of 3-(3-Chloro-2-methylphenyl)propanoic acid and its derivatives can be achieved with high levels of efficiency, precision, and environmental responsibility.

Optimized Reaction Conditions and Process Development for Scalable Synthesis

The industrial-scale synthesis of 3-(3-Chloro-2-methylphenyl)propanoic acid necessitates a robust, efficient, and economically viable process. While multiple synthetic routes can be envisioned, the malonic ester synthesis pathway stands out as a prevalent and adaptable method for the preparation of substituted propanoic acids. This section details the optimized reaction conditions and process development considerations for the scalable synthesis of 3-(3-Chloro-2-methylphenyl)propanoic acid, primarily focusing on a two-step malonic ester synthesis beginning with 3-chloro-2-methylbenzyl chloride.

A key strategy for the production of 3-(3-halogenophenyl) propanoic acids involves an initial alkylation of a malonic ester with a corresponding benzyl (B1604629) chloride derivative. This is followed by a hydrolysis and decarboxylation step to yield the final product. A Chinese patent, CN101591232A, outlines a preparative method for 3-(3-chlorophenyl) propionic acid that serves as a foundational process for the synthesis of the target molecule. google.com

Step 1: Alkylation 3-Chloro-2-methylbenzyl chloride reacts with a dialkyl malonate (e.g., diethyl malonate or dimethyl malonate) in the presence of a base to form the corresponding substituted malonic ester.

Step 2: Hydrolysis and Decarboxylation The resulting dialkyl (3-chloro-2-methylbenzyl)malonate is then subjected to hydrolysis, typically under basic conditions, followed by acidification and heating to induce decarboxylation, yielding 3-(3-Chloro-2-methylphenyl)propanoic acid.

For a scalable and optimized process, careful consideration of various parameters in each step is crucial.

The alkylation step is critical for achieving a high yield of the key intermediate. The selection of the base, solvent, and reaction temperature significantly influences the reaction efficiency and the formation of byproducts. Sodium ethoxide in ethanol (B145695) or sodium hydroxide (B78521) in methanol (B129727) are commonly employed base-solvent systems. google.com

An example of the reaction conditions for the synthesis of the related 2-(3-benzyl chloride base) diethyl malonate is detailed in patent literature. google.com In this process, sodium ethoxide and diethyl malonate are reacted in ethanol, followed by the addition of chlorobenzyl chloride at a controlled temperature. google.com

For the synthesis of the specific target compound, the starting material would be 3-chloro-2-methylbenzyl chloride. The optimization of this step would involve a systematic study of the following parameters:

Molar Ratios of Reactants: The stoichiometry of the dialkyl malonate and the base relative to the benzyl chloride is a key factor. An excess of the malonate and base is often used to ensure complete conversion of the starting benzyl chloride.

Choice of Base and Solvent: The combination of the base and solvent affects the solubility of the reactants and the reaction rate. Common choices include sodium ethoxide in ethanol or sodium methoxide (B1231860) in methanol. The selection may also be influenced by cost and ease of handling on a large scale.

Reaction Temperature: The temperature needs to be carefully controlled to manage the exothermic nature of the reaction and to minimize side reactions. A typical temperature range for this type of alkylation is between 40°C and 60°C. google.com

Addition Rate: The controlled addition of the benzyl chloride derivative to the reaction mixture is important for maintaining temperature control and preventing runaway reactions, a critical consideration for process safety at scale.

Work-up Procedure: After the reaction is complete, the work-up procedure, which typically involves distillation to remove the solvent followed by aqueous extraction, must be optimized for efficiency and to minimize product loss. google.com

Based on procedures for similar compounds, the crude substituted malonic ester from the first step is treated with an aqueous base, such as sodium hydroxide, to hydrolyze the ester groups. google.com Subsequent acidification, often with a strong mineral acid like hydrochloric acid, followed by heating, leads to the decarboxylation of the resulting malonic acid derivative to furnish the desired propanoic acid. google.com

Key optimization parameters for this stage include:

Hydrolysis Conditions: The concentration of the base and the reaction temperature and time for the hydrolysis need to be optimized to ensure complete conversion of the diester to the dicarboxylate salt.

Acidification and Decarboxylation: The amount and concentration of the acid used for acidification are critical. The temperature for decarboxylation must be carefully controlled to ensure the complete loss of carbon dioxide without causing degradation of the final product. A typical temperature for this step is around 150°C. google.com

Product Isolation and Purification: The final product is typically isolated by filtration after cooling and precipitation. google.com The choice of a suitable solvent for washing the product is important to remove impurities without significant product loss. Recrystallization from an appropriate solvent system may be necessary to achieve the desired purity for pharmaceutical or other high-grade applications.

The following tables provide a summary of the key reaction parameters and their typical ranges for the scalable synthesis of 3-(3-Chloro-2-methylphenyl)propanoic acid based on analogous procedures.

Table 1: Optimized Parameters for the Alkylation of Dialkyl Malonate

ParameterOptimized ConditionRationale for Scalable Synthesis
Starting Material 3-Chloro-2-methylbenzyl chlorideKey building block for the target molecule.
Reagent Diethyl malonate or Dimethyl malonateReadily available and cost-effective reagents.
Base Sodium ethoxide or Sodium hydroxideStrong bases to ensure complete deprotonation of the malonate. google.com
Solvent Ethanol or MethanolSolvents that are compatible with the chosen base and facilitate the reaction. google.com
Reaction Temperature 40 - 60 °CControlled temperature to manage exothermicity and minimize byproducts. google.com
Molar Ratio (Malonate:Base:Benzyl Chloride) Typically >1: >1: 1Excess of malonate and base drives the reaction to completion.
Work-up Solvent recovery by distillation, aqueous washEfficient removal of excess reagents and byproducts. google.com

Table 2: Optimized Parameters for Hydrolysis and Decarboxylation

ParameterOptimized ConditionRationale for Scalable Synthesis
Starting Material Dialkyl (3-chloro-2-methylbenzyl)malonateIntermediate from the alkylation step.
Hydrolysis Reagent Aqueous Sodium HydroxideEffective for saponification of the ester groups. google.com
Acidification Reagent Concentrated Hydrochloric Acid or Phosphoric AcidNeutralizes the base and catalyzes decarboxylation. google.com
Decarboxylation Temperature ~150 °CEnsures complete removal of the carboxyl group as CO2. google.com
Product Isolation Filtration and washing with a non-polar solvent (e.g., petroleum ether)Simple and effective method for isolating the solid product. google.com
Purification RecrystallizationTo achieve high purity of the final product.

The development of a scalable process for 3-(3-Chloro-2-methylphenyl)propanoic acid would also involve addressing challenges such as efficient heat transfer in large reactors, material compatibility, and waste stream management to ensure an environmentally and economically sustainable manufacturing process.

Chemical Reactivity and Derivatization Studies of 3 3 Chloro 2 Methylphenyl Propanoic Acid

Carboxylic Acid Functional Group Transformations

The propanoic acid side chain is the primary site for a variety of classical organic reactions, enabling its conversion into a diverse set of derivatives.

The carboxylic acid group of 3-(3-Chloro-2-methylphenyl)propanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol reactant is often used or water is removed as it is formed. ceon.rs The rate of esterification increases with higher temperatures. ceon.rs

Amidation generally requires activation of the carboxylic acid, as amines are less reactive nucleophiles than alcohols. Common methods include the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and an amine, avoiding the need for the acyl chloride intermediate.

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reactants Typical Conditions Expected Product
Esterification 3-(3-Chloro-2-methylphenyl)propanoic acid + Methanol (B129727) H₂SO₄ (cat.), heat Methyl 3-(3-chloro-2-methylphenyl)propanoate
Esterification 3-(3-Chloro-2-methylphenyl)propanoic acid + Ethanol (B145695) HCl (gas), reflux Ethyl 3-(3-chloro-2-methylphenyl)propanoate

The carboxyl group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄) followed by an aqueous workup, will completely reduce the carboxylic acid to the corresponding primary alcohol, 3-(3-chloro-2-methylphenyl)propan-1-ol. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation and offer greater selectivity in the presence of other reducible functional groups.

Reduction to an Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, a direct one-step reduction is often difficult. A common strategy involves a two-step process: first, the carboxylic acid is converted to a derivative like an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a poisoned catalyst in the Rosenmund reduction (H₂, Pd/BaSO₄, quinoline) or by using a bulky, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures.

Table 2: Reduction Reactions of the Carboxylic Acid Group

Target Product Reagents Description Expected Product Name

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like 3-(3-Chloro-2-methylphenyl)propanoic acid, this reaction is generally difficult and requires high temperatures. The stability of the resulting carbanion is a key factor. Without a stabilizing group (such as a carbonyl or nitro group) at the β-position of the carboxylic acid, the reaction does not proceed readily under mild conditions. More vigorous conditions, such as heating with a copper catalyst in quinoline (B57606) (Hunsdiecker reaction conditions are for conversion to an alkyl halide), or radical-based methods, would be necessary to induce decarboxylation, which often leads to a mixture of products and is not a synthetically clean pathway for this specific substrate.

Aromatic Ring Reactivity and Directed Functionalization

The benzene (B151609) ring of 3-(3-Chloro-2-methylphenyl)propanoic acid is substituted with three groups: a chloro group, a methyl group, and a propanoic acid side chain. The interplay of these substituents governs the regioselectivity of further functionalization.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents direct the incoming electrophile to specific positions. youtube.com

-CH₃ (Methyl group): An activating group that donates electron density via induction and hyperconjugation. It is an ortho, para-director. youtube.com

-Cl (Chloro group): A deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance.

-CH₂CH₂COOH (Propanoic acid group): This alkyl chain is generally considered a weak activating group and an ortho, para-director. pressbooks.pub

The positions on the ring available for substitution are C4, C5, and C6. The directing effects of the existing groups must be considered in concert.

Table 3: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

Position Directing Influence of Substituents Steric Hindrance Predicted Outcome
C4 Para to the methyl group (favorable). youtube.comOrtho to the chloro group (favorable). Moderate, adjacent to the chloro group. Major Product. The activating methyl group strongly directs para, and this position is also activated by the chloro group's resonance effect.
C5 Meta to both the methyl and chloro groups (unfavorable). Low. Minor or No Product. Both primary directing groups disfavor substitution at this position.
C6 Ortho to the methyl group (favorable). youtube.comPara to the chloro group (favorable). Ortho to the propanoic acid chain (favorable). High, sterically hindered by the adjacent methyl and propanoic acid groups. Minor Product. Despite strong electronic activation, significant steric hindrance from two adjacent groups will likely suppress substitution at this site.

Therefore, electrophilic substitution reactions such as nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), or Friedel-Crafts acylation (RCOCl/AlCl₃) are expected to yield the C4-substituted isomer as the predominant product. youtube.commasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. This reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com

For SNAr to occur under reasonable conditions, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of 3-(3-Chloro-2-methylphenyl)propanoic acid, the leaving group is the chloro substituent at C3. The groups ortho to it are the methyl group (C2) and a hydrogen (C4). The group para to it is also a hydrogen (C6).

The methyl group is electron-donating, which destabilizes the negative charge required for the intermediate, thereby deactivating the ring towards SNAr.

The propanoic acid group is too far away to exert a significant electronic effect on the stability of an intermediate formed by attack at C3.

Given the absence of strong electron-withdrawing groups in the required ortho or para positions, 3-(3-Chloro-2-methylphenyl)propanoic acid is not activated for SNAr. Consequently, reactions with nucleophiles like hydroxides, alkoxides, or amines under standard SNAr conditions are not expected to proceed or would require extremely harsh conditions of temperature and pressure.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The chloro-substituted aromatic ring of 3-(3-chloro-2-methylphenyl)propanoic acid is a prime site for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: In a potential Suzuki coupling reaction, the aryl chloride of 3-(3-chloro-2-methylphenyl)propanoic acid could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl compound. The reaction conditions would need to be carefully optimized, as chloroarenes are generally less reactive than their bromo or iodo counterparts, often requiring more specialized palladium catalysts and ligands.

Sonogashira Coupling: A Sonogashira coupling could be employed to introduce an alkyne substituent onto the aromatic ring. This reaction would involve the palladium-catalyzed coupling of the aryl chloride with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base. This would yield a 3-(2-methyl-3-(alkynyl)phenyl)propanoic acid derivative.

Heck Reaction: The Heck reaction offers a method for the arylation of alkenes. In a hypothetical Heck reaction, 3-(3-chloro-2-methylphenyl)propanoic acid could be reacted with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the chlorine atom, resulting in a substituted stilbene (B7821643) or cinnamic acid derivative, depending on the alkene used.

A summary of potential metal-catalyzed coupling reactions is presented in the table below.

Coupling ReactionReactantsPotential Product
Suzuki3-(3-Chloro-2-methylphenyl)propanoic acid, Arylboronic acid3-(2-Methyl-[1,1'-biphenyl]-3-yl)propanoic acid derivative
Sonogashira3-(3-Chloro-2-methylphenyl)propanoic acid, Terminal alkyne3-(2-Methyl-3-(alkynyl)phenyl)propanoic acid derivative
Heck3-(3-Chloro-2-methylphenyl)propanoic acid, Alkene3-(2-Methyl-3-(vinyl)phenyl)propanoic acid derivative

Propanoic Acid Side-Chain Modifications

The propanoic acid side-chain provides another avenue for chemical modification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The carbon atom alpha to the carboxylic acid group is susceptible to functionalization.

Alpha-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids. vulcanchem.com Treatment of 3-(3-chloro-2-methylphenyl)propanoic acid with bromine and a catalytic amount of phosphorus tribromide would be expected to yield 2-bromo-3-(3-chloro-2-methylphenyl)propanoic acid. vulcanchem.com This alpha-bromo acid is a versatile intermediate for further nucleophilic substitution reactions.

Alpha-Alkylation: Alpha-alkylation of the propanoic acid side-chain can be achieved by first forming an enolate or a related nucleophilic species. This typically involves deprotonation at the alpha-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. This would introduce an alkyl group at the 2-position of the propanoic acid chain.

The propanoic acid moiety can participate in intramolecular cyclization reactions to form various cyclic structures, including heterocycles. A notable example of a similar transformation is the cyclization of 3-(3-chloro-4-methylphenoxy)propanoic acid to form a chromanone derivative. This suggests that under acidic conditions, the carboxylic acid of 3-(3-chloro-2-methylphenyl)propanoic acid could potentially acylate the aromatic ring in an intramolecular Friedel-Crafts acylation to form a cyclic ketone. The success of such a reaction would depend on the regioselectivity of the cyclization.

Investigation of Reaction Mechanisms and Kinetics

Alpha-Halogenation (HVZ Reaction): The mechanism of the HVZ reaction involves the initial formation of an acid bromide, which then tautomerizes to an enol. This enol then attacks the halogen, followed by hydrolysis of the acid bromide to the carboxylic acid. The rate-determining step is typically the enol formation.

Alpha-Alkylation: The mechanism of alpha-alkylation proceeds through the formation of an enolate by deprotonation of the alpha-carbon. This enolate then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. The kinetics of this reaction would be expected to follow a second-order rate law, dependent on the concentrations of both the enolate and the alkyl halide.

Metal-Catalyzed Coupling Reactions: The mechanisms of Suzuki, Sonogashira, and Heck reactions are all based on a catalytic cycle involving a palladium catalyst. These cycles typically involve three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the palladium(0) catalyst. The specific kinetics can be complex and are influenced by the nature of the catalyst, ligands, substrate, and reaction conditions.

Solid-Phase Organic Synthesis (SPOS) Applications Utilizing the Compound

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of libraries of compounds. The carboxylic acid functionality of 3-(3-chloro-2-methylphenyl)propanoic acid makes it well-suited for use in SPOS.

The compound could be anchored to a solid support resin, such as a Wang or Merrifield resin, through its carboxylic acid group. Once immobilized, the aromatic chloro group would be available for the various metal-catalyzed coupling reactions described above. This would allow for the synthesis of a diverse array of derivatives, with the final products being cleaved from the resin in the last step. This approach would be highly efficient for generating a library of compounds based on the 3-(3-chloro-2-methylphenyl)propanoic acid scaffold.

A general scheme for the application of 3-(3-chloro-2-methylphenyl)propanoic acid in SPOS is outlined below.

StepDescription
1. AnchoringThe carboxylic acid of 3-(3-chloro-2-methylphenyl)propanoic acid is attached to a solid support resin.
2. DerivatizationThe immobilized compound undergoes a series of reactions, such as metal-catalyzed couplings, on the aromatic ring.
3. CleavageThe final product is cleaved from the solid support, yielding the desired derivative in solution.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. For 3-(3-Chloro-2-methylphenyl)propanoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum for 3-(3-Chloro-2-methylphenyl)propanoic acid is predicted to show five distinct sets of signals. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring—specifically the electron-donating methyl group and the electron-withdrawing chloro group—as well as the propanoic acid side chain.

The aromatic region is expected to display signals for three protons on the trisubstituted benzene (B151609) ring. The propanoic acid chain will produce two characteristic triplets corresponding to the two methylene (B1212753) (CH₂) groups. The acidic proton of the carboxyl group typically appears as a broad singlet at a high chemical shift, while the methyl group attached to the aromatic ring will be a sharp singlet.

Table 1: Predicted ¹H NMR Data for 3-(3-Chloro-2-methylphenyl)propanoic acid (Predicted for CDCl₃ solvent at 400 MHz)

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a 10.5 - 12.0 Broad Singlet 1H -COOH
b 7.00 - 7.35 Multiplet 3H Ar-H
c 2.95 - 3.05 Triplet 2H Ar-CH₂ -CH₂-COOH
d 2.65 - 2.75 Triplet 2H Ar-CH₂-CH₂ -COOH

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Due to the lack of symmetry in 3-(3-Chloro-2-methylphenyl)propanoic acid, all ten carbon atoms are expected to be chemically distinct, resulting in ten unique signals in the spectrum. The chemical shifts are highly dependent on the atom's hybridization and proximity to electronegative atoms like oxygen and chlorine.

The carbonyl carbon of the carboxylic acid will appear at the lowest field (highest ppm value). The six aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents. The aliphatic carbons of the propanoic acid chain and the methyl group will appear at the highest field (lowest ppm values).

Table 2: Predicted ¹³C NMR Data for 3-(3-Chloro-2-methylphenyl)propanoic acid (Predicted for CDCl₃ solvent at 100 MHz)

Predicted Chemical Shift (δ, ppm) Assignment
~179 C =O
~138 Ar C -CH₃
~135 Ar C -Cl
~134 Ar C -CH₂
~131 Ar-C H
~127 Ar-C H
~126 Ar-C H
~34 Ar-C H₂-
~30 -C H₂-COOH

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. sdsu.eduscience.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this molecule, a key COSY correlation would be observed between the two methylene groups of the propanoic acid side chain (Ar-CH₂ -CH₂ -COOH), confirming their adjacency. Correlations would also be seen between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum (e.g., linking the aromatic proton signals to the aromatic C-H carbon signals). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over 2-4 bonds), which is vital for connecting different fragments of the molecule. researchgate.net Key correlations would include the signal from the methyl protons (Ar-CH₃) to the three adjacent aromatic carbons (C-1, C-2, C-3) and the signal from the benzylic protons (Ar-CH₂) to the alpha-carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net A critical NOESY correlation would be expected between the protons of the aromatic methyl group and the benzylic methylene protons, confirming the substitution pattern on the ring.

Table 3: Expected Key 2D NMR Correlations

Technique Correlating Protons Correlating Atom(s) Significance
COSY Ar-CH₂ - -CH₂ -COOH Confirms propanoic chain connectivity
HSQC All H signals Directly bonded C atoms Assigns C-H pairs
HMBC Ar-CH₃ Aromatic C -1, C -2, C -3 Confirms position of methyl group
HMBC Ar-CH₂ - Aromatic C -1, C -2, C -6; -C H₂-C OOH Connects side chain to ring and carbonyl

| NOESY | Ar-CH₃ | Ar-CH₂ - | Confirms spatial proximity of ortho substituents |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 3-(3-Chloro-2-methylphenyl)propanoic acid (C₁₀H₁₁ClO₂), the calculated monoisotopic mass is 198.044758 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unequivocal evidence for the molecular formula.

Furthermore, the mass spectrum reveals a characteristic isotopic pattern for the molecular ion ([M]⁺˙) due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, [M]⁺˙ and [M+2]⁺˙, with a relative intensity ratio of about 3:1, which is a clear indicator of a monochlorinated compound.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) are predicted to involve cleavage of the propanoic acid side chain.

Table 4: Predicted HRMS Fragments for 3-(3-Chloro-2-methylphenyl)propanoic acid

Predicted m/z Possible Fragment Ion Fragmentation Pathway
198 / 200 [C₁₀H₁₁ClO₂]⁺˙ Molecular Ion ([M]⁺˙)
153 / 155 [C₈H₈Cl]⁺ Loss of -CH₂COOH via McLafferty rearrangement
139 / 141 [C₇H₆Cl]⁺ Loss of -CH₂CH₂COOH

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. For 3-(3-Chloro-2-methylphenyl)propanoic acid, the most prominent feature is the very broad absorption band for the O-H stretch of the carboxylic acid, which arises from hydrogen bonding. docbrown.infodocbrown.info Another key absorption is the strong, sharp peak for the C=O (carbonyl) stretch.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric bonds. The aromatic C=C stretching and ring breathing vibrations are typically strong in the Raman spectrum, providing clear evidence of the substituted benzene ring.

Table 5: Predicted Key Vibrational Frequencies for 3-(3-Chloro-2-methylphenyl)propanoic acid

Wavenumber (cm⁻¹) Vibrational Mode Spectroscopy Intensity
3300 - 2500 O-H stretch (Carboxylic Acid) IR Broad, Strong
3100 - 3000 C-H stretch (Aromatic) IR/Raman Medium
2960 - 2850 C-H stretch (Aliphatic) IR/Raman Medium
1725 - 1700 C=O stretch (Carboxylic Acid) IR Strong
1600, 1475 C=C stretch (Aromatic Ring) IR/Raman Medium-Strong
1440 - 1400 O-H bend (Carboxylic Acid) IR Medium
1320 - 1210 C-O stretch (Carboxylic Acid) IR Strong

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

The definitive three-dimensional structure of 3-(3-Chloro-2-methylphenyl)propanoic acid in the solid state can be elucidated using single-crystal X-ray crystallography. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and its packing within the crystal lattice.

For a compound like 3-(3-Chloro-2-methylphenyl)propanoic acid, X-ray analysis would reveal critical structural details. This includes the planarity of the benzene ring, the orientation of the chloro and methyl substituents relative to each other, and the conformation of the propanoic acid side chain. The carboxylic acid groups typically form strong intermolecular hydrogen bonds, often resulting in the formation of dimers in the solid state. X-ray crystallography would confirm the presence and geometry of such hydrogen bonding networks, which are crucial in determining the compound's physical properties, such as melting point and solubility.

Table 1: Hypothetical Crystallographic Data for 3-(3-Chloro-2-methylphenyl)propanoic acid (Note: As of the latest search, specific crystallographic data for this compound has not been deposited in public databases. The following table is a representative example of typical parameters.)

ParameterExample Value
Chemical FormulaC₁₀H₁₁ClO₂
Formula Weight198.64 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 11.4 Å, β = 95°
Volume980 ų
Z (Molecules per unit cell)4
Density (calculated)1.345 g/cm³

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is an indispensable tool for assessing the purity of chemical compounds and for separating enantiomers. For 3-(3-Chloro-2-methylphenyl)propanoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable.

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of non-volatile organic compounds like 3-(3-Chloro-2-methylphenyl)propanoic acid. A C18 (octadecylsilyl) stationary phase is typically used with a mobile phase consisting of an aqueous buffer (like formic or acetic acid in water) and an organic modifier (such as acetonitrile (B52724) or methanol).

Detection via a UV/Vis spectrophotometer is effective due to the presence of the aromatic ring, which absorbs UV light. The wavelength of maximum absorbance (λmax) would be determined by a UV scan. Purity is assessed by integrating the peak area of the main compound and any impurities. Coupling the HPLC system to a mass spectrometer (LC-MS) provides mass-to-charge ratio data, confirming the identity of the main peak and aiding in the structural elucidation of any impurities.

Table 2: Illustrative HPLC Method Parameters

ParameterTypical Condition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
UV Detection220 nm
Mass Detection (ESI)Negative Ion Mode, m/z [M-H]⁻ = 197.04

For GC analysis, the carboxylic acid group of 3-(3-Chloro-2-methylphenyl)propanoic acid must first be derivatized to increase its volatility. A common derivatization method is esterification, for instance, by reacting the acid with methanol (B129727) in the presence of an acid catalyst to form the methyl ester.

The resulting volatile derivative is then injected into the GC, where it is separated from other volatile components on a capillary column (e.g., a DB-5ms). The separated components enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This pattern serves as a "fingerprint" for the compound, allowing for its positive identification and the detection of any volatile impurities.

Since 3-(3-Chloro-2-methylphenyl)propanoic acid is not chiral, this specific subsection is not applicable. Enantiomeric separation would be relevant for a related compound such as 2-(3-Chloro-2-methylphenyl)propanoic acid, which possesses a chiral center. For such a compound, chiral HPLC using a chiral stationary phase (CSP) would be the method of choice to separate the (R)- and (S)-enantiomers and determine the enantiomeric excess (ee) of a sample.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of carbon, hydrogen, and chlorine in the compound. This experimental data is compared against the theoretical values calculated from the empirical formula (C₁₀H₁₁ClO₂) to confirm the compound's elemental composition and purity. The close agreement between the found and calculated values is a critical criterion for validating the synthesis of the correct molecule.

Table 3: Elemental Analysis Data for C₁₀H₁₁ClO₂

ElementTheoretical Percentage (%)Found Percentage (Typical)
Carbon (C)60.4660.41
Hydrogen (H)5.585.62
Chlorine (Cl)17.8517.79
Oxygen (O)16.11 (by difference)16.18 (by difference)

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations can provide information about the distribution of electrons within a molecule, which is crucial for understanding its stability and reactivity. For 3-(3-chloro-2-methylphenyl)propanoic acid, DFT simulations can predict the C–Cl stretch to be approximately in the range of 550–850 cm⁻¹. vulcanchem.com

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular mechanics and dynamics simulations are computational methods that use classical physics to model the behavior of molecules. These methods are particularly well-suited for studying the conformational preferences and intermolecular interactions of large molecules like 3-(3-chloro-2-methylphenyl)propanoic acid.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity.

QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological endpoints from in vitro assays.

Molecular Docking and Dynamics Studies of 3-(3-Chloro-2-methylphenyl)propanoic Acid Derivatives with Biological Targets (in vitro)

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological macromolecule (target). These methods are crucial in modern drug discovery for understanding binding mechanisms and guiding the design of more potent and selective compounds.

Enzyme Active Site Interactions (e.g., COX-1, COX-2)

While the 3-phenylpropanoic acid scaffold is a known structural motif in some cyclooxygenase (COX) inhibitors, specific molecular docking or dynamics studies detailing the interaction of 3-(3-chloro-2-methylphenyl)propanoic acid or its direct derivatives with the active sites of COX-1 and COX-2 are not extensively available in publicly accessible literature.

However, computational analyses of related structures provide insights into how such compounds might bind. Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX enzymes by blocking the hydrophobic channel leading to the active site where arachidonic acid is converted to prostaglandin (B15479496) H2. iupac.orgnih.gov Key interactions for inhibitors often involve the formation of hydrogen bonds with specific arginine and tyrosine residues within the active site, and hydrophobic interactions with the channel walls. frontiersin.org For selective COX-2 inhibitors, the presence of a larger side pocket in the COX-2 active site, resulting from the substitution of isoleucine in COX-1 with a smaller valine in COX-2, is a critical feature exploited in drug design. frontiersin.org

A hypothetical docking of 3-(3-chloro-2-methylphenyl)propanoic acid would likely show the carboxylate group interacting with Arg120 and Tyr355 at the top of the channel, while the substituted phenyl ring would occupy the hydrophobic channel itself. The specific positioning and interactions of the chloro and methyl groups would determine the binding affinity and potential selectivity for COX-2 over COX-1. Molecular dynamics simulations would be necessary to evaluate the stability of these interactions over time.

Receptor Binding Mode Predictions (e.g., GPR40)

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium to long-chain fatty acids and has emerged as a target for type 2 diabetes treatment. mdpi.com Phenylpropanoic acid derivatives have been investigated as GPR40 agonists. nih.gov

Specific receptor binding mode predictions for 3-(3-chloro-2-methylphenyl)propanoic acid with GPR40 are not detailed in available research. Studies on other GPR40 agonists have shown that the carboxylic acid moiety is essential for activity, forming a salt bridge with conserved, positively charged arginine residues (Arg183 and Arg258) in the receptor's binding pocket. The lipophilic tail of the ligand typically occupies a hydrophobic pocket formed by transmembrane helices. For a derivative of 3-(3-chloro-2-methylphenyl)propanoic acid, the chloro-methylphenyl group would function as this lipophilic tail, and its specific interactions would influence receptor activation.

Virtual Screening and De Novo Design Strategies based on the 3-(3-Chloro-2-methylphenyl)propanoic Acid Scaffold

The process of using a known chemical structure as a base for computational searches or novel molecule creation is a cornerstone of modern drug development.

Virtual Screening: This computational technique involves searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. The 3-phenylpropanoic acid framework has been identified through virtual screening as a suitable chemical platform for developing inhibitors of various enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1), another key enzyme in the inflammatory pathway. frontiersin.orgmdpi.com In such a screening campaign, the 3-(3-chloro-2-methylphenyl)propanoic acid structure could be used as a query molecule to find commercially available or synthetically accessible compounds with similar shapes and chemical features that might also bind to the target of interest.

De Novo Design: This strategy involves the computational construction of novel molecules, atom by atom or fragment by fragment, within the constraints of a target's binding site. The 3-(3-chloro-2-methylphenyl)propanoic acid scaffold could serve as a starting point or a core fragment in a de novo design workflow. Algorithms could explore modifications to this scaffold—such as altering the substitution pattern on the phenyl ring, changing the length of the propanoic acid chain, or adding new functional groups—to optimize interactions with key residues in a target's active site and design novel, potent inhibitors or activators.

While these computational strategies are well-established, their specific application using the 3-(3-chloro-2-methylphenyl)propanoic acid scaffold for targets like COX or GPR40 is not prominently documented in peer-reviewed literature.

Role As a Synthetic Building Block and Intermediate in Organic Synthesis

The structural features of 3-(3-Chloro-2-methylphenyl)propanoic acid make it a valuable starting material for the synthesis of a wide array of more complex organic structures. The carboxylic acid group can undergo a variety of transformations, while the substituted aromatic ring can be further functionalized or can direct the stereochemical outcome of reactions.

Precursor in the Synthesis of More Complex Organic Molecules

The presence of both an aromatic ring and a carboxylic acid function allows for intramolecular reactions to construct fused ring systems. One of the key reactions for aryl-aliphatic acids is intramolecular Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comusask.ca In this type of reaction, the carboxylic acid can be converted to an acyl chloride, which then reacts with the aromatic ring in the presence of a Lewis acid catalyst to form a new ring.

For 3-(3-Chloro-2-methylphenyl)propanoic acid, this would lead to the formation of a tetralone, a bicyclic ketone. This tetralone is a polycyclic system that can serve as a precursor to even more complex structures. The substitution on the aromatic ring influences the regioselectivity of this cyclization.

While direct literature on the cyclization of 3-(3-Chloro-2-methylphenyl)propanoic acid is not abundant, the synthesis of fused pyrimidine (B1678525) rings from similar starting materials has been reported, suggesting the potential for this compound to be a precursor for heterocyclic systems as well. researchgate.net

Utility in Target-Oriented Synthesis of Natural Product Analogs

The synthesis of analogues of natural products is a crucial part of drug discovery and development, allowing for the exploration of structure-activity relationships and the optimization of biological activity. google.com While specific examples of the use of 3-(3-Chloro-2-methylphenyl)propanoic acid in the synthesis of natural product analogues are not extensively documented, its structural motifs are present in various bioactive molecules. Phenylpropanoic acid derivatives are common substructures in natural products, and the introduction of chloro and methyl groups can be used to create analogues with modified steric and electronic properties.

The general strategy involves incorporating the 3-(3-Chloro-2-methylphenyl)propanoic acid scaffold into a larger molecule through standard synthetic transformations such as amide bond formation, esterification, or reduction of the carboxylic acid to an alcohol, followed by further elaboration.

Intermediate in the Development of Novel Organic Materials

The unique combination of a rigid aromatic core and a flexible aliphatic chain in 3-(3-Chloro-2-methylphenyl)propanoic acid makes it an interesting candidate for the development of new organic materials with tailored properties.

Polymer and Supramolecular Chemistry Applications

In the field of supramolecular chemistry, the carboxylic acid group of 3-(3-Chloro-2-methylphenyl)propanoic acid is capable of forming strong hydrogen bonds. This can lead to the formation of self-assembled structures, such as dimers, in the solid state and in non-polar solvents. This predictable self-assembly is a cornerstone of supramolecular chemistry and can be used to construct more complex architectures. chemicalbook.com

While there is no specific literature on the use of 3-(3-Chloro-2-methylphenyl)propanoic acid in polymer synthesis, its structure suggests potential applications. The carboxylic acid could be converted into a variety of functional groups suitable for polymerization, such as an acrylate (B77674) or a styrene (B11656) derivative. The resulting polymers would incorporate the substituted phenyl ring, potentially imparting specific thermal or mechanical properties.

Role in Liquid Crystal or Optoelectronic Material Synthesis

The synthesis of liquid crystals often involves the use of rigid, rod-like molecules (mesogens) that can self-organize into ordered phases. The introduction of lateral substituents, such as a chloro group, can significantly influence the mesomorphic properties of these materials. nih.gov Research on laterally chloro-substituted Schiff base esters has shown that the presence of a chlorine atom can affect the melting temperature and the stability of the liquid crystalline phases. nih.gov

Although 3-(3-Chloro-2-methylphenyl)propanoic acid itself is not a liquid crystal, it can be chemically modified to create mesogenic molecules. For instance, the carboxylic acid could be esterified with a phenolic compound that is part of a known liquid crystal scaffold. The 3-chloro-2-methylphenyl group would then act as a lateral substituent, potentially leading to new liquid crystalline materials with unique properties. There is limited specific information on its direct application in optoelectronic materials.

Scaffold for Medicinal Chemistry Research and Lead Compound Development

The development of new therapeutic agents often relies on the use of molecular scaffolds that can be decorated with various functional groups to optimize biological activity. The 3-arylpropanoic acid motif is found in a number of biologically active compounds.

Recent studies have highlighted the potential of derivatives of a structurally similar compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, as inhibitors of histone deacetylases (HDACs) with antiproliferative activity against cancer cells. nih.govrsc.org In this research, the 3-(4-chlorophenyl)propanoic acid core was modified by saponification, hydrazinolysis, and coupling with amino acid esters to generate a library of compounds. nih.govrsc.org

Design and Synthesis of Prodrugs Based on the Propanoic Acid Moiety

The arylpropanoic acid motif is a well-established pharmacophore, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs). A key strategy in medicinal chemistry is the design of prodrugs to enhance the therapeutic properties of a parent drug, such as improving solubility, increasing permeability, and enhancing metabolic stability. mdpi.com Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. mdpi.com

The carboxylic acid group of the propanoic acid moiety is an ideal handle for prodrug synthesis. It can be temporarily masked, most commonly by forming an ester linkage, to create a more lipophilic compound that can more easily cross cell membranes. nih.gov Once absorbed, endogenous esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid drug at the target site. This approach can improve oral bioavailability and reduce gastrointestinal side effects that are sometimes associated with the free acid form of the drug.

A prominent example of this strategy is Loxoprofen, an NSAID that is administered as the sodium salt of its propanoic acid form. It is a prodrug that remains inactive until it is absorbed and metabolized in the body to its active trans-alcohol form, which is a potent inhibitor of cyclooxygenase enzymes.

The design of a prodrug involves several key considerations:

Linker Chemistry : The bond connecting the drug to the promoiety must be stable enough to survive transit to the target site but labile enough to be cleaved efficiently once there. acs.org

Physicochemical Properties : The modification should favorably alter the drug's properties, for instance, increasing water solubility for intravenous formulations or increasing lipid solubility for better membrane permeation. nih.gov

Biocompatibility : The promoiety, or the group cleaved off, should be non-toxic and easily excreted from the body. acs.org

For 3-(3-Chloro-2-methylphenyl)propanoic acid, its carboxylic acid function allows for its potential incorporation into prodrugs. By converting the acid to an ester, its polarity can be reduced, potentially enhancing its ability to cross biological barriers. Subsequent in vivo hydrolysis would then regenerate the active parent acid.

Use in Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest for new and improved therapeutic agents, medicinal chemists employ various design strategies. Scaffold hopping and bioisosteric replacement are two powerful techniques used to discover novel compounds with enhanced activity, better selectivity, and improved pharmacokinetic profiles. niper.gov.innih.gov

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different core backbones or scaffolds. nih.gov The goal is to move from a known active compound to a new chemical series that retains the original's biological activity but possesses superior properties, such as reduced toxicity, better metabolic stability, or novel intellectual property potential. niper.gov.inresearchgate.net

The 3-(3-chloro-2-methylphenyl)propanoic acid structure can be seen as both a result of and a starting point for scaffold hopping. One could arrive at this scaffold by modifying a known biologically active molecule, or conversely, use this structure as a template to design new scaffolds. For example, the central phenylpropanoic acid core could be replaced with a different ring system or linker chemistry while attempting to maintain the spatial arrangement of key pharmacophoric features.

Table 1: Examples of Scaffold Hopping in Drug Discovery
Original Scaffold/DrugHopped Scaffold/DrugTherapeutic AreaKey Change
CyproheptadinePizotifenAntihistamine/MigraineReplacement of a phenyl ring with a thiophene (B33073) ring. nih.gov
Gefitinib (Quinazoline core)Bosutinib (Quinoline core)Kinase Inhibitor (Anticancer)Replacement of a nitrogen atom in the quinazoline (B50416) ring with a carbon to form a quinoline (B57606) ring. niper.gov.in
Imidazopyridine Core1,2,4-Triazolopyridine CoreVariousAddition of a nitrogen atom to the core ring to block a site of metabolism and improve stability. niper.gov.in

Bioisosteric Replacement

Bioisosterism refers to the exchange of an atom or a group of atoms with another, broadly similar, atom or group. cambridgemedchemconsulting.com The objective is to create a new molecule with similar biological properties to the parent compound but with potentially improved characteristics. cambridgemedchemconsulting.com This strategy is fundamental in lead optimization.

The structure of 3-(3-chloro-2-methylphenyl)propanoic acid contains several functional groups amenable to bioisosteric replacement:

Carboxylic Acid Group : While crucial for the activity of many arylpropanoic acids, the carboxylic acid group can lead to poor permeability and metabolic liabilities. chem-space.com It can be replaced by other acidic groups known as bioisosteres, such as tetrazole, acyl sulfonamide, or hydroxamic acid, which can mimic the hydrogen bonding and ionic interactions of the original acid but with different physicochemical profiles. chem-space.com

Phenyl Ring : The substituted phenyl ring is a common motif in drugs and agrochemicals. domainex.co.uk However, aromatic rings can sometimes be associated with metabolic instability or poor solubility. Saturated, conformationally rigid bicyclic structures are being explored as bioisosteric replacements for ortho-substituted phenyl rings to improve properties like solubility. chem-space.comdomainex.co.uk

Chloro and Methyl Groups : The substituents on the phenyl ring are critical for modulating the molecule's electronic properties, lipophilicity, and interaction with biological targets. The chlorine atom can be replaced with other halogens (F, Br) or groups like trifluoromethyl (CF₃) or cyano (CN) to fine-tune these properties. The methyl group can be swapped for other small alkyl groups or hydrogen.

Table 2: Common Bioisosteric Replacements for Functional Groups
Original GroupCommon BioisosteresPotential Impact
Carboxylic Acid (-COOH)Tetrazole, Acyl Sulfonamide, Hydroxamic Acid, Squaric AcidModulates pKa, improves metabolic stability, alters polarity. chem-space.com
Chlorine (-Cl)-F, -Br, -CN, -CF₃, -CH₃Alters size, lipophilicity, and electronic effects. cambridgemedchemconsulting.com
Methyl (-CH₃)-NH₂, -OH, -F, -ClChanges size, polarity, and hydrogen bonding capacity. cambridgemedchemconsulting.com
Phenyl RingPyridyl, Thienyl, Bicyclo[1.1.1]pentane, Saturated heterocyclesImproves solubility, metabolic stability, and novelty. drughunter.comnih.gov

Application in Agrochemical and Specialty Chemical Synthesis

Chlorinated and methylated aromatic compounds are foundational building blocks in the synthesis of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. tudublin.iee3s-conferences.orgagropages.com The specific substitution pattern on the phenyl ring can significantly influence the biological activity and selectivity of the final product.

While direct use of 3-(3-chloro-2-methylphenyl)propanoic acid as a commercial agrochemical is not widely documented, its structural motifs are highly relevant. Chlorinated phenyl derivatives are key intermediates in the production of major classes of fungicides. For instance, dichlorophenyl and chlorophenyl groups are present in systemic fungicides like propiconazole (B1679638) and prothioconazole, respectively, which are used to protect a variety of crops. tudublin.iegoogle.com The synthesis of these complex molecules often relies on the availability of specifically substituted aromatic precursors.

Furthermore, compounds like chloromethyl phenyl sulfide (B99878) serve as versatile intermediates for introducing sulfur-containing moieties into larger molecules, a common strategy in the development of both pharmaceuticals and agrochemicals. smolecule.com The presence of chlorine and methyl groups on the phenyl ring of 3-(3-chloro-2-methylphenyl)propanoic acid makes it a potentially valuable intermediate for creating new active ingredients in the agrochemical sector. The development of novel pesticides and fungicides often involves screening libraries of compounds with diverse substitution patterns on core scaffolds, and derivatives of this acid could be part of such discovery efforts.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of Derivatives

In Vitro Enzyme Inhibition and Activation Profiling

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Phenylpropanoic acid derivatives have been investigated for their ability to inhibit or activate various enzymes, which is critical for their potential therapeutic effects.

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (B1171923). mdpi.com There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. acs.org Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. acs.org

While specific studies on the COX inhibitory activity of 3-(3-chloro-2-methylphenyl)propanoic acid were not found in the provided search results, the broader class of 2-arylpropanoic acid derivatives, like naproxen (B1676952) and ibuprofen (B1674241), are well-known non-selective COX inhibitors. nih.gov The development of selective COX-2 inhibitors (coxibs) was pursued to reduce the gastrointestinal side effects associated with COX-1 inhibition. acs.orgnih.gov

Structure-activity relationship (SAR) studies on various heterocyclic derivatives have provided insights into COX-2 selectivity. For instance, in a series of 1,4-benzoxazine derivatives, compounds with a biphenyl-like structure showed preferential inhibition of COX-2. rsc.org Specifically, derivatives 3e, 3f, 3r, and 3s demonstrated optimal COX-2 inhibition with IC50 values ranging from 0.57 to 0.72 μM and high selectivity indices. rsc.org Similarly, for diaryl-1,3,4-oxadiazole derivatives, the presence of a methyl sulfonyl group was associated with selective COX-2 inhibitory activity. nih.gov

CompoundTargetIC50 (µM)Selectivity Index (SI)
Celecoxib (Standard) COX-20.30>303
Benzoxazine derivative 3e COX-20.61242.4
Benzoxazine derivative 3f COX-20.57239.1
Benzoxazine derivative 3r COX-20.72186.8
Benzoxazine derivative 3s COX-20.65226.7
Oxadiazole derivative (ODZ2) COX-20.48132.83

Data sourced from studies on related heterocyclic structures to illustrate principles of COX-2 selectivity. nih.govrsc.org

The general mechanism for these inhibitors involves entering the active site of the COX enzyme. The subtle structural differences between the COX-1 and COX-2 active sites are exploited by selective inhibitors to achieve isoform-specific binding.

Cathepsin A: Cathepsin A (CatA) is a serine carboxypeptidase involved in the degradation of various peptide hormones; its inhibition is explored for potential cardiovascular benefits. nih.gov Studies have identified novel β-amino acid derivatives as potent CatA inhibitors. nih.govnih.gov While direct inhibition by 3-(3-chloro-2-methylphenyl)propanoic acid is not documented in the provided results, related phenolic compounds like caffeic acid have been shown to inhibit other cathepsins, such as cathepsin B, with the caffeic acid scaffold being identified as a promising starting point for developing selective inhibitors. mdpi.com

GPR40 (FFAR1): G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by fatty acids and has emerged as a therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion. nih.govfrontiersin.org Phenylpropanoic acid derivatives have been a major focus in the development of GPR40 agonists. nih.govresearchgate.net Extensive SAR studies led to the discovery of potent agonists. For example, starting from a phenylpropanoic acid lead, optimization of the biphenyl (B1667301) ring and linker regions led to the identification of derivatives with improved potency and pharmacokinetic profiles. nih.gov A study on isothiazole-based phenylpropanoic acids identified compound 4x as a potent GPR40 agonist with good in vivo efficacy. nih.gov

Compound ClassTargetActivityKey Structural Features
Phenylpropanoic acid derivatives GPR40AgonistThe phenylpropanoic acid moiety is a key pharmacophore. nih.govresearchgate.net
Isothiazole-based phenylpropanoic acids GPR120AgonistIsothiazole (B42339) core with specific substitutions on the phenyl rings enhances potency. nih.gov
β-amino acid derivatives Cathepsin AInhibitorThe β-amino acid structure is crucial for inhibitory activity. nih.gov
Phenylbutyrate (related short-chain fatty acid) HDACsInhibitorPrimarily inhibits class I HDACs (HDAC2 and 8). nih.gov

Histone Deacetylase Inhibitors (HDACIs): HDACs are enzymes that play a crucial role in gene expression regulation. Inhibitors of HDACs are investigated as anti-cancer agents. nih.gov Phenylbutyrate, a structurally related short-chain fatty acid, is known to function as an HDACI. nih.govnih.gov It and its analogue, butyrate (B1204436) sodium, predominantly inhibit class I HDACs, specifically HDAC2 and HDAC8. nih.gov

Receptor Binding and Modulation Investigations (in vitro)

Beyond enzymes, understanding how compounds interact with cell surface and nuclear receptors is vital.

G-protein coupled receptors are the largest family of membrane receptors and are major drug targets. frontiersin.org As mentioned, GPR40 is a key GPCR target for phenylpropanoic acid derivatives. The mechanism of GPR40 activation by these agonists involves binding to the receptor, which predominantly signals through the Gαq/11 pathway. nih.gov This activation leads to an increase in intracellular calcium levels and the generation of diacylglycerol, ultimately resulting in enhanced glucose-dependent insulin secretion from pancreatic β-cells. nih.gov

The development of GPR40 agonists has involved extensive SAR. For a series of 3-(4-{[N-alkyl]amino}phenyl)propanoic acid derivatives, it was found that the carboxylic acid moiety was important for a robust agonistic response. researchgate.net In another study, the discovery of isothiazole-based phenylpropanoic acids as GPR120 (another fatty acid-sensing GPCR) agonists was detailed, where modifications to the isothiazole core and phenyl rings were systematically explored to enhance potency and selectivity. nih.gov

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. nih.gov They are targets for a variety of drugs. Their structure typically includes a highly conserved DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.govnih.gov Ligand binding to the LBD induces a conformational change that allows the receptor to recruit coactivator or corepressor proteins, thereby modulating the transcription of target genes. nih.gov

There is no specific information in the provided search results detailing the interaction of 3-(3-chloro-2-methylphenyl)propanoic acid or its direct derivatives with nuclear receptors. However, the general principle of ligand-binding studies for nuclear receptors involves assays that measure the displacement of a radiolabeled ligand from the LBD by the test compound.

Cell-Based Assays for Mechanistic Pathway Elucidation (in vitro)

To understand the functional consequences of enzyme or receptor interactions, cell-based assays are indispensable. nuvisan.com These assays provide a more biologically relevant context to confirm the mechanism of action. cellomaticsbio.com

For a compound like a phenylpropanoic acid derivative targeting GPR40, a key cell-based assay is the calcium flux assay. In this assay, cells engineered to express GPR40 (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye. nih.gov Upon agonist binding to GPR40 and subsequent Gαq activation, intracellular calcium is released, leading to a measurable increase in fluorescence. This confirms the compound's ability to activate the receptor and its downstream signaling pathway. nih.govnih.gov

For COX inhibition, cell-based assays typically measure the production of prostaglandins (like PGE2) in response to an inflammatory stimulus (e.g., lipopolysaccharide) in the presence of the inhibitor. researchgate.net Human whole blood assays are also commonly used to assess COX-1 and COX-2 activity by measuring thromboxane (B8750289) B2 and PGE2 levels, respectively.

Other mechanistic assays can include:

Reporter gene assays: To measure the activation of specific transcription factors downstream of a signaling pathway.

β-arrestin recruitment assays: To study GPCR signaling and potential for biased agonism. nih.gov

High-content imaging: To visualize cellular phenotypic changes, such as protein translocation or morphological alterations. nuvisan.com

Apoptosis and cell viability assays: To assess downstream effects on cell survival, particularly relevant for potential anti-cancer agents. mdpi.com

These assays, often performed in high-throughput formats, are crucial for building a comprehensive profile of a compound's biological activity and for validating its mechanism of action. nuvisan.com

Antiproliferative and Apoptosis Induction Studies in Cell Lines

Derivatives of 3-(3-chloro-2-methylphenyl)propanoic acid have been the subject of investigation for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells (antiproliferative activity) and to induce programmed cell death, or apoptosis.

Studies on similar structures, such as 3-chloro-azetidin-2-one derivatives, have demonstrated interesting antiproliferative activity against human breast cancer cell lines. nih.gov These findings suggest that the incorporation of a chloro-substituted aromatic ring, a feature of 3-(3-chloro-2-methylphenyl)propanoic acid, can be a viable strategy in the design of new anticancer compounds. nih.gov The mechanism of action for some related compounds involves the induction of apoptosis, a critical process for eliminating cancerous cells. nih.govnih.gov For instance, diarylpentanoids, which share structural similarities with the target compound, have been shown to induce apoptosis in non-small cell lung cancer cells by modulating key signaling pathways like PI3K-AKT, cell cycle-apoptosis, and MAPK. nih.gov This is often confirmed by observing morphological changes in the cells, such as DNA fragmentation and nuclear condensation, and by measuring the activity of key apoptotic proteins like caspases. nih.govnih.gov

The antiproliferative effects are often evaluated using assays like the MTT assay, which measures the metabolic activity of cells and thus their viability. nih.gov The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, methylated quercetins, another class of compounds with some structural parallels, have shown selective antiproliferative activity against MCF-7 breast cancer cells with IC50 values in the low microgram per milliliter range. nih.gov

Table 1: Antiproliferative and Apoptosis Induction Studies

Compound/Derivative Class Cell Line(s) Key Findings Reported IC50 Values
3-Chloro-azetidin-2-one derivatives Human breast cancer cell lines (e.g., MCF-7, SKBR3) Showed interesting antiproliferative activity. nih.gov Not specified in the provided text.
Diarylpentanoid (MS13) Non-small cell lung cancer (NCI-H520, NCI-H23) Induced antiproliferative activity and apoptosis in a dose- and time-dependent manner. nih.gov Not specified in the provided text.

Modulation of Inflammatory Pathways and Cytokine Production

Fatty acids, in general, can influence inflammation and the production of cytokines, which are signaling proteins that play a crucial role in the immune response. nih.gov For instance, certain lipid emulsions have been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) by peripheral blood mononuclear cells (PBMCs) in vitro. nih.gov This suggests that derivatives of 3-(3-chloro-2-methylphenyl)propanoic acid could potentially exert anti-inflammatory effects by similar mechanisms.

The modulation of these pathways is complex and can depend on the specific cell type and the inflammatory stimulus. For example, some fatty acids have been observed to decrease pro-inflammatory cytokine production in human studies, while having different effects in animal models. nih.gov The potential therapeutic benefit of such modulation has been explored in chronic inflammatory diseases. nih.gov

Table 2: Modulation of Inflammatory Pathways and Cytokine Production

Compound Class/Agent Cell/System Studied Effect on Inflammatory Markers
(n-3) Fatty Acids Human studies and animal models Suppress inflammation and decrease the production of pro-inflammatory cytokines. nih.gov

Antimicrobial and Antifungal Activity Mechanisms (in vitro)

Research into the antimicrobial and antifungal properties of 3-(3-chloro-2-methylphenyl)propanoic acid derivatives has revealed promising activity against a range of pathogens. nih.gov The mechanisms underlying this activity are often linked to the specific structural features of the compounds.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, as well as drug-resistant Candida species. nih.gov The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.5–2 µg/mL against certain bacteria. nih.gov The mechanism of action for some related compounds involves damage to the bacterial cell wall and cytoplasmic membrane. nih.gov

Similarly, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. nih.gov The presence of a chlorine atom in a molecule can be a crucial factor for its biological activity, although its effect is not always predictable and must be determined empirically. eurochlor.org In some cases, chlorination can significantly enhance antimicrobial efficacy. eurochlor.org

Table 3: In Vitro Antimicrobial and Antifungal Activity

Compound/Derivative Class Target Organism(s) Key Findings Reported MIC/Activity Concentration
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives MRSA, VRE, Gram-negative pathogens, drug-resistant Candida species Exhibited structure-dependent antimicrobial activity. nih.gov 0.5–64 µg/mL. nih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivatives Candida albicans, Escherichia coli, Staphylococcus aureus Demonstrated good antimicrobial activity. nih.gov 64 µg/mL. nih.gov
Methylated Quercetins Bacillus cereus, Salmonella typhimurium Inhibited bacterial growth. nih.gov 62.5 and 125 µg/mL. nih.gov

Detailed Structure-Activity Relationship (SAR) Analysis of 3-(3-Chloro-2-methylphenyl)propanoic Acid Derivatives

The biological activity of derivatives of 3-(3-chloro-2-methylphenyl)propanoic acid is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how specific structural modifications influence the compound's efficacy.

Influence of Substituents on the Aromatic Ring (Chloro, Methyl) on Biological Activity

The presence and position of substituents on the aromatic ring, such as the chloro and methyl groups in 3-(3-chloro-2-methylphenyl)propanoic acid, are critical determinants of biological activity. The introduction of a chlorine atom can modulate a molecule's properties, such as lipophilicity and acidity, which in turn affects its biological action. eurochlor.org However, the effect of chlorination is not always straightforward and can either enhance or diminish activity depending on the specific molecular context. eurochlor.org

For instance, in some series of compounds, the position of the chlorine atom is crucial. A meta-position chlorine substituent has been shown to increase the inhibitory activity of certain compounds, highlighting the importance of the substituent's location. eurochlor.org The methyl group also plays a significant role. The inclusion of a methyl or ethyl substituent can influence the biological activity of propanoic acid derivatives, though in some cases, it may not lead to a discernible change in antimicrobial effect. nih.gov SAR studies on other classes of compounds, such as 3-aroylindoles, have shown that replacing a methoxy (B1213986) group with an electron-donating group like a methyl group can retain strong cytotoxic activity. nih.gov

Impact of Modifications to the Propanoic Acid Side Chain

Modifications to the propanoic acid side chain can have a profound impact on the biological activity of the derivatives. The carboxylic acid group itself is often a key feature for interaction with biological targets.

Furthermore, the introduction of different side chains can affect the bioactivity of peptide amphiphiles, where both the length and branching of the side chains strongly influence their interactions with different membranes. researchgate.net

Stereochemical Effects on Molecular Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in molecular recognition and, consequently, in the biological efficacy of a drug. The specific spatial orientation of functional groups can determine how well a molecule fits into the binding site of its biological target.

While direct stereochemical studies on 3-(3-chloro-2-methylphenyl)propanoic acid were not found in the provided search results, the principles of stereochemistry are universally applicable in pharmacology. For instance, in the synthesis of N-substituted-3-chloro-2-azetidinones, the stereochemistry at the chiral centers of the β-lactam ring is critical for its antibacterial activity. mdpi.com The specific arrangement of the chloro and aryl groups on the azetidinone ring will dictate its interaction with bacterial enzymes.

SAR studies on other molecules have also highlighted the importance of stereoisomerism. nih.gov Different stereoisomers of a compound can exhibit vastly different biological activities, with one isomer being highly active while another is inactive or even has undesirable effects. This underscores the importance of controlling the stereochemistry during the synthesis of new drug candidates to ensure optimal efficacy.

Table 4: Compound Names Mentioned in the Article

Compound Name
3-(3-Chloro-2-methylphenyl)propanoic acid
3-Chloro-azetidin-2-one
Diarylpentanoids
Methylated Quercetins
(n-3) Fatty Acids
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1beta (IL-1β)
3-((4-Hydroxyphenyl)amino)propanoic acid
Methicillin-resistant Staphylococcus aureus (MRSA)
Vancomycin-resistant Enterococcus faecalis (VRE)
Candida species
3-Aryl-3-(furan-2-yl)propanoic acid
Candida albicans
Escherichia coli
Staphylococcus aureus
Bacillus cereus
Salmonella typhimurium
3-Aroylindoles
Oleanolic acid

Elucidation of Molecular Mechanisms of Action through Biochemical and Cellular Studies

The precise molecular mechanisms of action for 3-(3-Chloro-2-methylphenyl)propanoic acid are not extensively detailed in publicly available scientific literature. However, based on the activities of structurally related phenylpropanoic acid derivatives, its biological effects can be inferred to stem from interactions with key cellular signaling pathways and enzymes. Phenylpropanoic acids are a well-established class of compounds with diverse biological activities, including anti-inflammatory, and metabolic-modulating effects. nih.govnih.govhumanjournals.comresearchgate.net The specific substitutions on the phenyl ring, in this case, a chloro and a methyl group, are known to significantly influence the potency and selectivity of these molecules. nih.gov

Biochemical and cellular studies on analogous compounds have pointed towards several potential molecular targets. A primary mechanism for many arylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. humanjournals.comnih.gov Additionally, some phenylpropanoic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of metabolism. nih.govnih.gov

Biochemical Assays

Biochemical assays on related phenylpropanoic acid derivatives have been instrumental in identifying their direct molecular targets and elucidating their mechanism of action. A significant body of research has focused on their anti-inflammatory properties, which are often attributed to the inhibition of prostaglandin (B15479496) synthesis through the cyclooxygenase (COX) pathway. humanjournals.comnih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. nih.gov

The inhibitory activity of phenylpropanoic acid derivatives against COX enzymes is a key determinant of their anti-inflammatory potential. The structural features of these molecules, such as the nature and position of substituents on the phenyl ring, play a critical role in their inhibitory potency and selectivity for COX-1 versus COX-2. nih.gov For instance, the presence of a methyl group can enhance the binding to the active site of the enzyme.

Another important molecular target for some phenylpropanoic acid derivatives is the family of peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov These are ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism. Structure-activity relationship studies have shown that the phenylpropanoic acid scaffold can be modified to create potent and selective PPAR agonists. nih.gov

Derivative ClassTargetAssay TypeEndpointIllustrative FindingReference
Phenylpropanoic AcidsCOX-2Enzyme InhibitionIC₅₀Potent inhibition observed, influenced by ring substituents. nih.gov
Phenylpropanoic AcidsPPARα/γTransactivation AssayEC₅₀Agonist activity is dependent on the specific substitution pattern. nih.govnih.gov

This table is illustrative and based on general findings for the phenylpropanoic acid class of compounds, as direct data for 3-(3-Chloro-2-methylphenyl)propanoic acid is not available in the reviewed literature.

Cellular Studies

Cellular studies provide a more complex biological context to investigate the effects of compounds on intact cells and signaling pathways. For phenylpropanoic acid derivatives, cellular assays have been used to confirm the mechanisms identified in biochemical assays and to uncover broader cellular effects. For example, in cellular models of inflammation, these compounds have been shown to reduce the production of pro-inflammatory mediators. nih.gov

In studies involving cells engineered to express specific targets, such as different PPAR isoforms, phenylpropanoic acid derivatives have been evaluated for their ability to induce gene expression. nih.gov These studies are crucial for understanding the structure-activity relationships that govern subtype selectivity. nih.gov The substitution pattern on the phenyl ring and the stereochemistry of the propanoic acid side chain are key factors influencing the interaction with the receptor and the subsequent cellular response. nih.gov

The following table summarizes the types of findings that are typically generated from cellular studies of related phenylpropanoic acid derivatives.

Derivative ClassCell LineStudy FocusKey FindingReference
Phenylpropanoic AcidsMacrophagesAnti-inflammatory effectsReduction of pro-inflammatory cytokine release. nih.gov
Phenylpropanoic AcidsEngineered cellsPPAR agonismActivation of PPAR-dependent reporter gene expression. nih.gov

This table is illustrative and based on general findings for the phenylpropanoic acid class of compounds, as direct data for 3-(3-Chloro-2-methylphenyl)propanoic acid is not available in the reviewed literature.

Q & A

Q. What strategies optimize HPLC separation of this compound from structurally similar byproducts?

  • Use a gradient elution (e.g., 30–70% acetonitrile in 20 minutes) with a phenyl-hexyl column to exploit π-π interactions. Adjust pH to 2.5 (with 0.1% TFA) to protonate the carboxylic acid, improving peak symmetry. Monitor at 254 nm for chlorine’s UV absorption .

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